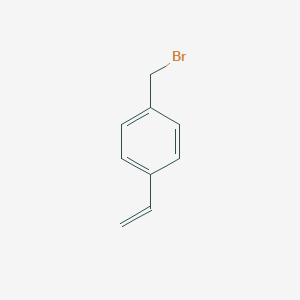
4-Vinylbenzyl bromide
Overview
Description
4-Vinylbenzyl bromide, also known as benzene, 1-(bromomethyl)-4-ethenyl-, is an organic compound with the molecular formula C9H9Br. It is a colorless to yellow liquid that is used as an intermediate in organic synthesis. This compound is particularly valuable due to its reactivity and ability to form various derivatives, making it useful in multiple scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Vinylbenzyl bromide can be synthesized through the bromination of 4-vinylbenzyl chloride. The process involves adding 4-vinylbenzyl chloride to a stirring suspension of lithium bromide in anhydrous tetrahydrofuran (THF) at room temperature. The reaction proceeds under these conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves similar bromination reactions but on a larger scale. The use of stabilizers such as tert-butylcatechol (TBC) is common to prevent polymerization during storage and handling .
Chemical Reactions Analysis
Types of Reactions: 4-Vinylbenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.
Polymerization: The vinyl group allows for polymerization reactions, forming polymers with various applications.
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under radical conditions to initiate polymerization.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is used for the oxidation of the benzylic position.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.
Polymers: Various polymers with different properties based on the polymerization conditions.
Oxidation Products: Benzoic acid derivatives.
Scientific Research Applications
4-Vinylbenzyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty polymers and resins for coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 4-vinylbenzyl bromide primarily involves its reactivity at the benzylic bromide position and the vinyl group. The benzylic bromide is highly reactive towards nucleophiles, allowing for various substitution reactions. The vinyl group can undergo polymerization, forming long-chain polymers. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the benzylic position for nucleophilic attack .
Comparison with Similar Compounds
4-Methylbenzyl bromide: Similar structure but with a methyl group instead of a vinyl group.
4-Chlorobenzyl bromide: Contains a chlorine atom instead of a vinyl group.
4-Trifluoromethylbenzyl bromide: Contains a trifluoromethyl group instead of a vinyl group.
Uniqueness: 4-Vinylbenzyl bromide is unique due to the presence of both a reactive benzylic bromide and a polymerizable vinyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(bromomethyl)-4-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPQLJUADNBKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348714 | |
| Record name | 4-vinylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13368-25-7 | |
| Record name | 4-vinylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Vinylbenzyl bromide contribute to the properties of polymers?
A: this compound is a key monomer used in the synthesis of photocrosslinkable copolymers. [, ] The bromine atom in this compound acts as a photoreactive site. Upon UV irradiation, the carbon-bromine bond undergoes homolytic cleavage, generating reactive radicals. [] These radicals can then initiate crosslinking reactions between polymer chains, leading to the formation of a three-dimensional network structure. This crosslinking significantly alters the physical properties of the resulting polymer, enhancing its mechanical strength, thermal stability, and solvent resistance.
Q2: How does the reactivity of this compound compare to similar compounds containing selenium or sulfur?
A: Research indicates that this compound exhibits significantly higher reactivity compared to analogous compounds like 4-vinylbenzyl selenocyanate (VBSe) and 4-vinylbenzyl thiocyanate (VBT). [] This difference in reactivity stems from the varying abilities of the corresponding radicals (bromine, selenocyanato, thiocyanato) to abstract hydrogen atoms. Bromine radicals, generated from this compound, demonstrate a much higher hydrogen abstraction efficiency compared to selenocyanato and thiocyanato radicals. This higher reactivity translates to a more efficient crosslinking process in polymers containing this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
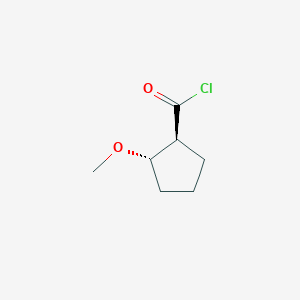

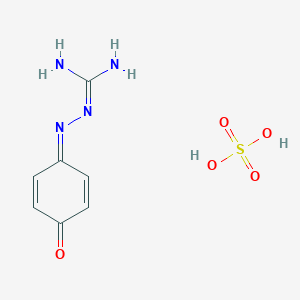
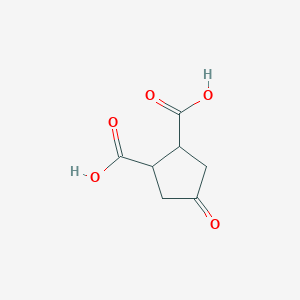
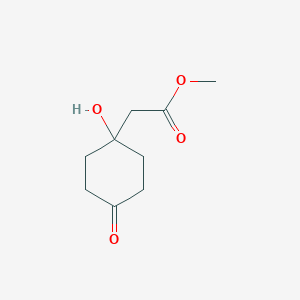
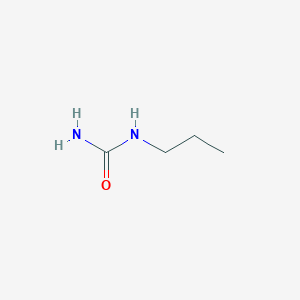
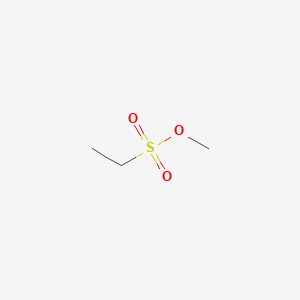
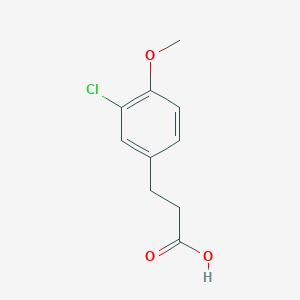
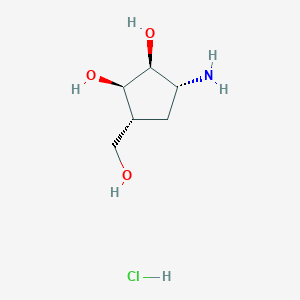
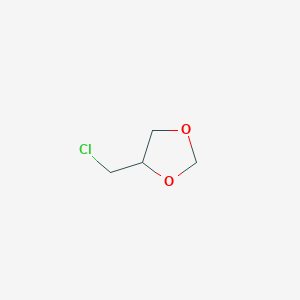
![1,4-Dioxaspiro[4.6]undeca-6,10-diene](/img/structure/B156767.png)
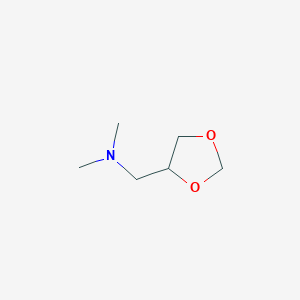
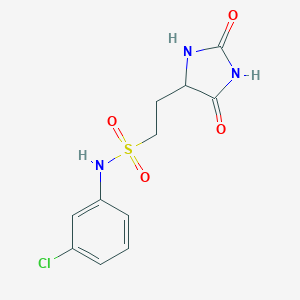
![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)
